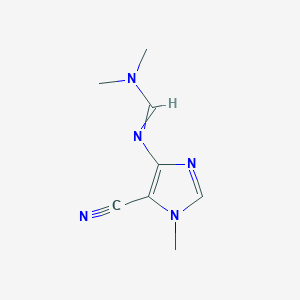
(Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Formation of the methanimidamide group: This step involves the reaction of the imidazole derivative with dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its imidazole structure.
Medicine
In medicinal chemistry, imidazole derivatives are often explored for their potential as therapeutic agents, including antifungal, antibacterial, and anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A basic structure that forms the core of many biologically active compounds.
Benzimidazole: Known for its antifungal and antiparasitic properties.
Triazole: Another class of compounds with significant biological activity.
Uniqueness
(Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other imidazole derivatives.
Propriétés
Formule moléculaire |
C8H11N5 |
|---|---|
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H11N5/c1-12(2)5-10-8-7(4-9)13(3)6-11-8/h5-6H,1-3H3 |
Clé InChI |
GAPRZWWHYUXCQF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1C#N)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


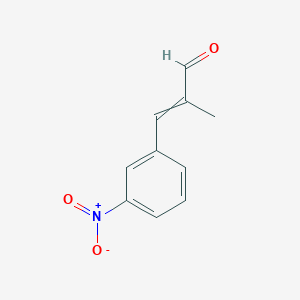
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)
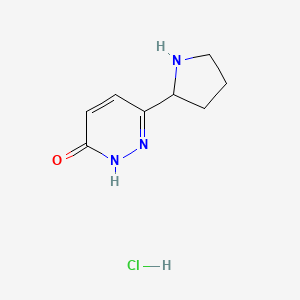
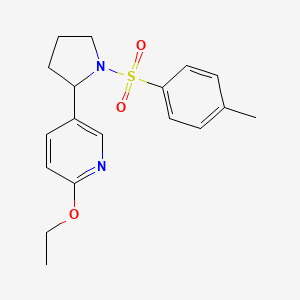
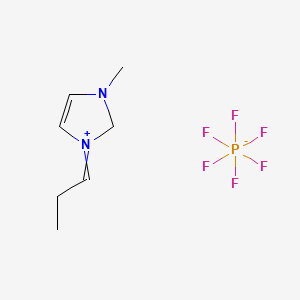
![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)
![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)

![[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823790.png)
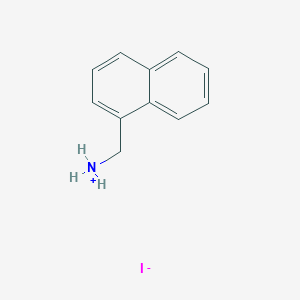
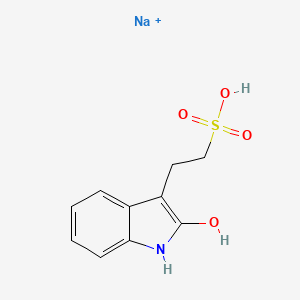
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
